Allocolchicine

Description

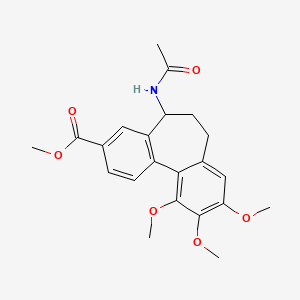

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25NO6 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

methyl 8-acetamido-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaene-5-carboxylate |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-17-9-7-13-11-18(26-2)20(27-3)21(28-4)19(13)15-8-6-14(10-16(15)17)22(25)29-5/h6,8,10-11,17H,7,9H2,1-5H3,(H,23,24) |

InChI Key |

NMKUAEKKJQYLHK-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC |

Synonyms |

allocolchicine methyl 5-acetylamino-6,7-dihydro-9,10,11-trimethoxy-5H-dibenzo(a,c)cycloheptene-3-carboxylate |

Origin of Product |

United States |

Foundational & Exploratory

Allocolchicine: A Technical Guide to its Origin, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Allocolchicine, a structural isomer of the ancient anti-inflammatory drug colchicine (B1669291), has garnered significant interest in medicinal chemistry and drug development due to its potent antimitotic activity and potentially improved therapeutic index compared to its parent compound. This technical guide provides a comprehensive overview of the origin, discovery, and mechanism of action of this compound. It details its natural sources, early scientific investigations, and modern synthetic approaches. The core of this document focuses on the molecular interactions of this compound with its biological target, tubulin, and the downstream cellular consequences. Quantitative data on its biological activity are presented in tabular format for clarity. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and development in this area.

Introduction

Colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), has been used for centuries to treat inflammatory conditions, most notably gout.[1] Its potent biological activity stems from its ability to bind to the protein tubulin, thereby disrupting the formation of microtubules and arresting cell division.[2] However, the therapeutic use of colchicine is limited by its narrow therapeutic window and significant toxicity. This has driven the exploration of related compounds, known as colchicinoids, with the aim of identifying analogues with improved pharmacological profiles.

This compound is a naturally occurring colchicinoid that differs from colchicine in the structure of its C-ring, possessing a more stable benzene (B151609) ring in place of the tropolone (B20159) ring. This structural modification has profound effects on its chemical and biological properties, making it a subject of intensive study as a potential anticancer agent.

Origin and Discovery

Natural Occurrence

This compound is found as a minor alkaloid in plants of the Colchicum genus, from which colchicine is primarily isolated.[3][4] The biosynthesis of colchicine and its analogues in these plants proceeds from the amino acids phenylalanine and tyrosine, involving a series of complex enzymatic transformations to form the characteristic tricyclic scaffold.[5][6]

Early Scientific Investigations

While colchicine was first isolated in 1820 by Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou, the specific discovery of this compound is less definitively documented in a single seminal publication.[1][7] Early research on the numerous alkaloids present in Colchicum species was extensive. The work of the Czech chemist František Šantavý in the mid-20th century was pivotal in the characterization of many minor alkaloids from Colchicum autumnale. While a specific "discovery" paper for this compound is not readily apparent, his extensive work on colchicum alkaloids, including the chemical transformation of colchicine, laid the groundwork for understanding its naturally occurring isomers.[4] A 1948 paper by Šantavý in Helvetica Chimica Acta on the preparation of colchicic acid from colchicine is indicative of the intense investigation into the chemical space of these compounds during that era.[4]

Synthesis of this compound

The limited availability of this compound from natural sources has necessitated the development of efficient total synthesis routes. These synthetic approaches provide access to this compound and its analogues for further biological evaluation.

Retrosynthetic Analysis and Key Strategies

Several total syntheses of (±)-allocolchicine have been reported, often employing transition metal-catalyzed reactions to construct the central seven-membered B-ring. A common retrosynthetic approach involves the disconnection of the biaryl bond and the seven-membered ring.

A notable strategy employs a cobalt-catalyzed [2+2+2] cycloaddition of a diyne with an alkyne to construct the tricyclic core in a convergent manner.[1][4][8] Other approaches have utilized palladium-catalyzed intramolecular direct arylation and Diels-Alder reactions.[4]

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition for (±)-Allocolchicine Synthesis

The following is a representative protocol for the key cycloaddition step in the total synthesis of (±)-allocolchicine.[4]

Materials:

-

Diyne precursor

-

Alkyne (e.g., methyl propiolate)

-

Anhydrous toluene

-

Dicobalt octacarbonyl (Co₂(CO)₈) or a suitable cobalt catalyst

-

Inert atmosphere (Argon or Nitrogen)

-

Pressure tube

Procedure:

-

In a pressure tube under an inert atmosphere, dissolve the diyne precursor (1 equivalent) and the alkyne (2.5 equivalents) in anhydrous toluene.

-

Add the cobalt catalyst (e.g., 10-20 mol %) to the solution.

-

Seal the pressure tube and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the cobalt catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield (±)-allocolchicine.

Mechanism of Action: Tubulin Binding and Microtubule Disruption

The primary mechanism of action of this compound, similar to colchicine, is its interaction with tubulin, the protein subunit of microtubules.[2][9]

The Colchicine Binding Site on Tubulin

This compound binds to the colchicine binding site on β-tubulin.[3][10][11] This binding site is located at the interface between the α- and β-tubulin subunits within the heterodimer.[12] X-ray crystallography studies of tubulin in complex with colchicine-site inhibitors have revealed that the binding pocket is hydrophobic and involves interactions with several key amino acid residues.[3][10][11] The binding of this compound induces a conformational change in the tubulin heterodimer, preventing it from adopting the straight conformation necessary for incorporation into the growing microtubule.[12][13]

Inhibition of Microtubule Polymerization

The binding of this compound to tubulin prevents the assembly of microtubules.[14] This disruption of microtubule dynamics has profound effects on cellular processes that are dependent on a functional microtubule cytoskeleton.

Downstream Cellular Effects

The inhibition of microtubule polymerization by this compound leads to:

-

Mitotic Arrest: Cells are arrested in the metaphase of mitosis due to the inability to form a functional mitotic spindle.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the primary basis for its anticancer activity.

-

Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of organelles and vesicles within the cell. Disruption of this network impairs these essential functions.

Quantitative Biological Data

The biological activity of this compound has been evaluated in various in vitro assays. The following tables summarize key quantitative data.

Tubulin Binding Affinity

| Compound | Target | Binding Constant (Kₐ) | Method | Reference |

| This compound | Tubulin | 6.1 x 10⁵ M⁻¹ | Fluorescence Titration | [15] |

| Colchicine | Tubulin | ~3 x 10⁶ M⁻¹ | Fluorescence Titration | [15] |

In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Colchicine IC₅₀ (nM) | Reference |

| A375 | Malignant Melanoma | Not explicitly reported | 10.6 ± 1.8 | [16] |

| MCF-7 | Breast Adenocarcinoma | Not explicitly reported | 10.41 (µM) | [17] |

| HCT-116 | Colorectal Carcinoma | Not explicitly reported | 9.32 (µM) | [17] |

| HepG-2 | Hepatocellular Carcinoma | Not explicitly reported | 7.40 (µM) | [17] |

| A549 | Lung Carcinoma | Not explicitly reported | Not explicitly reported | [9] |

| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly reported | Not explicitly reported | [9] |

Note: Specific IC₅₀ values for this compound across a wide range of cell lines are not as extensively reported in single publications as for colchicine and its synthetic analogues. The provided data for colchicine serves as a benchmark.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.[14][18][19][20][21]

Materials:

-

Purified tubulin (>99% pure, e.g., from porcine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Colchicine)

-

Negative control (vehicle, DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add GTP to the reaction mixture.

-

Aliquot the tubulin/GTP mixture into pre-chilled 96-well plates.

-

Add serial dilutions of this compound, positive control, or negative control to the wells. The final DMSO concentration should be kept low (e.g., <1%).

-

Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).

-

Plot absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by measuring the extent of polymerization at various compound concentrations.

Conclusion and Future Directions

This compound represents a fascinating and promising scaffold for the development of novel antimitotic agents. Its natural origin, coupled with the development of robust synthetic routes, provides a solid foundation for further investigation. The well-characterized mechanism of action, centered on the inhibition of tubulin polymerization, offers clear targets for rational drug design.

Future research should focus on a more comprehensive evaluation of the in vivo efficacy and pharmacokinetic profile of this compound. Structure-activity relationship (SAR) studies on the this compound scaffold could lead to the discovery of new analogues with enhanced potency, improved metabolic stability, and reduced toxicity. The development of allocolchicinoids that can overcome mechanisms of drug resistance remains a critical goal in the pursuit of more effective cancer chemotherapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and engineering of colchicine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolating Colchicine in 19th Century: An Old Drug Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Synthetic Landscape of Allocolchicine and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocolchicine, a structural isomer of the renowned mitotic agent colchicine (B1669291), has garnered significant attention as a promising scaffold for the development of novel therapeutics, particularly in oncology. Exhibiting a more favorable toxicity profile compared to its parent compound, this compound and its analogues serve as potent tubulin-binding agents, disrupting microtubule dynamics and inducing cell cycle arrest. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its derivatives. It details various synthetic strategies, presents key experimental protocols, and summarizes quantitative data to facilitate comparative analysis. Furthermore, this document includes visualizations of synthetic pathways and the mechanism of action to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably in the treatment of gout.[1][2] Its potent antimitotic activity, stemming from its ability to inhibit microtubule polymerization, has also made it a subject of interest in cancer research.[1][2] However, the therapeutic application of colchicine is hampered by its significant toxicity.[1][2] This has spurred the exploration of its structural analogues, with this compound emerging as a particularly promising candidate. This compound, possessing a 6-7-6 carbocyclic framework instead of the 6-7-7 system of colchicine, demonstrates significant tubulin-binding activity with reduced toxicity.[1][2] The development of modular and efficient synthetic routes to this compound and its analogues is crucial for structure-activity relationship (SAR) studies and the generation of novel drug candidates with improved pharmacological properties.[1][2][3]

Synthetic Strategies for the this compound Core

The construction of the central seven-membered B-ring fused with the two aromatic A and C rings represents the primary challenge in the synthesis of allocolchicinoids. Several innovative strategies have been developed to address this, offering diverse approaches to access the core structure and its analogues.

Cobalt-Catalyzed [2+2+2] Cyclotrimerization

A powerful and convergent approach for the synthesis of (±)-allocolchicine involves a cobalt-catalyzed [2+2+2] alkyne cyclotrimerization reaction as the key step.[1][2][4] This strategy allows for the simultaneous construction of both the B and C rings from a suitably functionalized diyne precursor. The synthesis commences from the readily available 3,4,5-trimethoxybenzaldehyde.[1][2][4]

The general workflow for this synthetic approach is outlined below:

This methodology is particularly advantageous for the synthesis of a variety of C-ring modified allocolchicinoids by employing different alkynes in the cyclotrimerization step.[1][2]

Radical Cyclization Approach

A more recent strategy employs a 7-endo-trig cyclization initiated by a phosphorus-centered radical to construct the dibenzocycloheptanone core.[5] This method provides a facile route to a range of phosphorylated dibenzocycloheptanones, which can be subsequently dephosphorylated to yield the desired this compound analogues.[5] This approach offers a step-economical pathway to the 6-7-6 tricyclic system.[5]

Electro-organic Synthesis

Sustainable and concise synthetic routes to allocolchicines have been developed using electro-organic key transformations.[6] These methods can significantly reduce the reliance on chemical oxidants and reductants. A five-step synthesis of N-acetylcolchinol methyl ether (NCME) has been reported, featuring an electrochemical reductive amination and a final anodic cyclization as key steps.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound, primarily based on the cobalt-catalyzed cyclotrimerization approach.

Synthesis of Diyne Precursor

Step 1: Synthesis of 4-(3,4,5-Trimethoxyphenyl)butyl Acetate (B1210297) (7) [2]

To a solution of olefin 5 (20.00 g, 84.63 mmol) in a 9:1 mixture of 1,4-dioxane/water (400 mL), KMnO₄ (14.71 g, 93.10 mmol) was added. The reaction mixture was stirred at room temperature for 4 hours. Upon completion, the mixture was filtered through a celite pad, and the filtrate was extracted with ethyl acetate (3 x 300 mL). The combined organic layers were dried over Na₂SO₄ and concentrated under reduced pressure. The crude product was used in the subsequent step without further purification.

Step 2: Iodination to form Iodo Compound (8) [1][2]

To a solution of the alcohol intermediate (derived from the previous step) in CHCl₃, I₂ and Ag(CF₃CO₂) are added. The reaction mixture is stirred until completion. The resulting iodo compound 8 is obtained in high yield (94%) after purification.[1][2]

Step 3: Sonogashira Coupling [1][2]

The iodo compound 8 is subjected to a Sonogashira coupling with trimethylsilylacetylene (B32187) in the presence of PdCl₂(PPh₃)₂ (2 mol %), CuI (20 mol %), and PPh₃ (20 mol %) in a 1:2 mixture of DMF/diethyl amine at 80 °C. This reaction affords the coupling product 9 in 86% yield.[1][2]

Step 4: Deprotection and Oxidation [1][2]

A one-pot deprotection of the trimethylsilyl (B98337) and acetate groups is achieved using K₂CO₃ in methanol (B129727) to yield the alkynol 10 . Subsequent oxidation of the alcohol 10 with Dess–Martin periodinane (DMP) in CH₂Cl₂ provides the corresponding aldehyde.[1][2]

Cobalt-Catalyzed [2+2+2] Cyclotrimerization

A general procedure for the cyclotrimerization involves reacting the diyne precursor with a suitable alkyne in the presence of a cobalt catalyst, such as Co(I) or Co(0) complexes. The reaction is typically carried out in an inert solvent under an argon atmosphere. The choice of alkyne determines the substitution pattern on the C-ring of the resulting allocolchicinoid.

Quantitative Data

The following tables summarize the yields of key intermediates and the scope of the [2+2+2] cyclotrimerization for the synthesis of various this compound analogues.

Table 1: Yields of Key Intermediates in the Synthesis of the Diyne Precursor

| Compound | Description | Yield (%) | Reference |

| 5 | 1-(3,4,5-Trimethoxyphenyl)pent-4-ene | 94 | [1] |

| 7 | 4-(3,4,5-Trimethoxyphenyl)butyl Acetate | 70 | [1] |

| 8 | Iodo intermediate | 94 | [1][2] |

| 9 | Sonogashira coupling product | 86 | [1][2] |

| 10 | Alkynol intermediate | 89 | [1] |

Table 2: Scope of the Cobalt-Catalyzed [2+2+2] Cyclotrimerization of Diyne 2 with Various Alkynes [1][2]

| Entry | Alkyne | Product | Yield (%) |

| 1 | Acetylene | 1b | 77 |

| 2 | Propyne | 1c | 72 |

| 3 | Phenylacetylene | 1d | 65 |

| 4 | 1-Hexyne | 1e | 68 |

| 5 | Methyl propiolate | 1f | 55 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound and its analogues is the disruption of microtubule dynamics.[7] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[7] This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.

The disruption of the microtubule network also has implications for various cellular processes beyond mitosis, including intracellular transport and signal transduction. Recent studies suggest that colchicine and its analogues can modulate inflammatory pathways, such as the NF-κB signaling pathway and the activation of the NALP3 inflammasome.[7][8] The downregulation of PI3K/AKT signaling has also been implicated in the anti-inflammatory and pro-apoptotic effects of these compounds.[8]

Conclusion

The synthesis of this compound and its analogues has evolved significantly, with the development of innovative and efficient methodologies. The cobalt-catalyzed [2+2+2] cyclotrimerization stands out as a versatile and powerful tool for the construction of the allocolchicinoid core, enabling the generation of diverse libraries of compounds for SAR studies. Furthermore, emerging techniques like radical cyclizations and electro-organic synthesis offer promising avenues for more sustainable and step-economical approaches. A thorough understanding of the synthetic landscape and the underlying mechanism of action of allocolchicinoids is paramount for the rational design and development of next-generation tubulin-binding agents with enhanced therapeutic indices. This guide provides a foundational resource for researchers dedicated to advancing this important class of molecules.

References

- 1. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Colchicine Alkaloids and Synthetic Analogues: Current Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzocycloheptanones construction through a removable P-centered radical: synthesis of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the pharmacological and adverse reaction mechanism of a drug by network pharmacology strategy: Using colchicine to treat Behcet syndrome as an example - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Allocolchicine on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocolchicine, a structural isomer of colchicine (B1669291), is a potent microtubule-destabilizing agent that exerts its effects by interacting with tubulin, the fundamental protein subunit of microtubules. This technical guide delineates the core mechanism of action of this compound on microtubule dynamics, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This document details this compound's binding to the colchicine site on β-tubulin, its impact on microtubule polymerization and depolymerization, and the subsequent cellular consequences, including cell cycle arrest and apoptosis. Quantitative data are summarized in structured tables for comparative analysis. Detailed methodologies for key experiments are provided, and signaling pathways are visualized using Graphviz diagrams to elucidate the complex molecular interactions.

Introduction: Microtubule Dynamics and the Role of this compound

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This dynamic instability is a tightly regulated process, making microtubules an attractive target for anticancer therapeutics.

This compound, like its parent compound colchicine, targets tubulin and disrupts microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, this compound inhibits tubulin polymerization, leading to a net depolymerization of the microtubule network. This interference with microtubule function triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.

Mechanism of Action: this compound's Interaction with Tubulin

The primary mechanism of action of this compound involves its direct binding to tubulin, which ultimately disrupts the dynamic equilibrium of microtubule assembly.

Binding to the Colchicine Site on β-Tubulin

This compound binds to a specific site on the β-tubulin subunit, known as the colchicine-binding site. This site is located at the interface between the α- and β-tubulin monomers within the heterodimer. The binding of this compound to this site induces a conformational change in the tubulin dimer, rendering it incapable of efficient incorporation into the growing microtubule lattice.

EPR titration studies with an this compound spin probe have identified a high-affinity binding site with a dissociation constant (Kd) of 8 µM, which is consistent with its competition with colchicine for this site. Additionally, one or more low-affinity binding sites have been observed.[1] The binding of this compound is a rapid and reversible process.[2]

Inhibition of Microtubule Polymerization

The this compound-tubulin complex acts as a "poison" to microtubule growth. Even at substoichiometric concentrations, the incorporation of a few this compound-tubulin complexes at the plus end of a microtubule is sufficient to cap the end and prevent further addition of tubulin dimers. This "Poisson poisoning" mechanism effectively inhibits microtubule elongation.[3] The inhibition of tubulin polymerization by this compound is a key factor in its antimitotic activity.

Promotion of Microtubule Depolymerization

By sequestering tubulin dimers in a non-polymerizable state and capping the growing ends of existing microtubules, this compound shifts the dynamic equilibrium towards depolymerization. This leads to a progressive loss of the microtubule network within the cell.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative parameters of this compound's interaction with tubulin and its cellular effects.

| Parameter | Value | Compound | Source |

| Binding Affinity (Tubulin) | |||

| Dissociation Constant (Kd) | 8 µM | This compound spin probe | [1] |

| Association Constant (Ka) | 6.1 x 10^5 M⁻¹ | This compound | [4] |

| Inhibition of Tubulin Polymerization | |||

| IC50 | 17 ± 0.3 µM | Compound 4c (this compound analog) | [5] |

| IC50 | 13.5 µM | Analogue G13 (quinoline derivative) | [6] |

| Antiproliferative Activity (IC50) | |||

| A375/TxR cells | 10 nM (for analog 60c) | This compound analog 60c | [7] |

| Various Cancer Cell Lines | 0.65 µM - 0.90 µM | Analogue G13 (quinoline derivative) | [6] |

| MCF-7, HL-60, HT-29 | 15 nM and 56 nM (for thioether β-lactam analogs) | Thioether β-lactam analogs | [6] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored as an increase in absorbance (turbidity) at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare a solution of purified tubulin in polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin-GTP solution into pre-chilled microcuvettes.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the cuvettes.

-

Place the cuvettes in the spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization and the steady-state polymer mass can be determined. IC50 values are calculated from dose-response curves.

Fluorescence Spectroscopy for Tubulin Binding

This method utilizes the change in fluorescence of this compound upon binding to tubulin to determine binding parameters.

Principle: this compound exhibits enhanced fluorescence upon binding to the hydrophobic environment of the colchicine-binding site on tubulin.[4]

Materials:

-

Purified tubulin

-

This compound solution

-

Binding buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

-

Spectrofluorometer

Procedure:

-

Prepare a series of solutions with a constant concentration of tubulin and varying concentrations of this compound in the binding buffer.

-

Incubate the solutions at 37°C to allow binding to reach equilibrium.

-

Measure the fluorescence intensity of each solution using an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.

-

Correct for the inner filter effect if necessary.

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd) and the number of binding sites.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of this compound on the microtubule network within cells.

Principle: Cells are treated with this compound, fixed, and the microtubule network is stained using a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7) grown on glass coverslips

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash with PBS.

-

Mount the coverslips on microscope slides with antifade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics by this compound triggers several downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis.

Signaling Pathways Activated by Microtubule Disruption

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="α/β-Tubulin Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Depolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GEF_H1 [label="GEF-H1 (activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK (activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; c_Jun [label="c-Jun", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (phosphorylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Tubulin [label="Binds to colchicine site"]; Tubulin -> Microtubule [label="Inhibits polymerization"]; Microtubule -> GEF_H1 [label="Release and activation"]; GEF_H1 -> RhoA [label="GDP/GTP Exchange"]; RhoA -> ROCK [label="Activation"]; Microtubule -> JNK [label="Stress-activated pathway"]; JNK -> c_Jun [label="Phosphorylation"]; JNK -> Bcl2 [label="Phosphorylation (inactivation)"]; Bcl2 -> Bax [style=dashed, arrowhead=tee, label="Inhibition released"]; Bax -> Apoptosis; c_Jun -> Apoptosis; Microtubule -> CellCycleArrest; CellCycleArrest -> Apoptosis; } } this compound-induced signaling pathways.

-

RhoA Signaling: Microtubule depolymerization leads to the release and activation of the guanine (B1146940) nucleotide exchange factor GEF-H1.[8][9][10] Activated GEF-H1 then promotes the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK), which is involved in the regulation of the actin cytoskeleton and cell contractility.

-

JNK Signaling: The disruption of the microtubule network is perceived as a cellular stress, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[11][12] Activated JNK can phosphorylate a variety of substrates, including the transcription factor c-Jun and members of the Bcl-2 family of apoptosis-regulating proteins.

Cell Cycle Arrest

The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.

// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat cells with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fixation [label="Fixation & Permeabilization", fillcolor="#FBBC05", fontcolor="#202124"]; Staining [label="Immunofluorescence Staining\n(α-tubulin, DAPI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microscopy [label="Fluorescence Microscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis:\nMicrotubule Integrity & Morphology", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Assess Microtubule Disruption", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Fixation; Fixation -> Staining; Staining -> Microscopy; Microscopy -> Analysis; Analysis -> End; } } Workflow for microtubule integrity analysis.

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase and the activation of stress signaling pathways ultimately lead to the induction of apoptosis, or programmed cell death. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2 by JNK. Phosphorylation inactivates Bcl-2, preventing it from inhibiting the pro-apoptotic protein Bax. Uninhibited Bax can then promote the release of cytochrome c from the mitochondria, triggering the caspase cascade and executing apoptosis.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TubulinBinding [label="Binds to β-tubulin\n(colchicine site)", fillcolor="#FBBC05", fontcolor="#202124"]; PolymerizationInhibition [label="Inhibition of\nMicrotubule Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolymerization [label="Microtubule\nDepolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularEffects [label="Cell Cycle Arrest (G2/M)\n&\nApoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> TubulinBinding; TubulinBinding -> PolymerizationInhibition; PolymerizationInhibition -> Depolymerization; Depolymerization -> CellularEffects; } } Logical flow of this compound's action.

Conclusion

This compound is a potent microtubule-targeting agent that exerts its cytotoxic effects through a well-defined mechanism of action. By binding to the colchicine site on β-tubulin, it inhibits microtubule polymerization and promotes depolymerization. This disruption of microtubule dynamics activates downstream signaling pathways, including the RhoA and JNK pathways, leading to G2/M cell cycle arrest and apoptosis. The detailed understanding of its molecular interactions and cellular consequences, as outlined in this guide, provides a solid foundation for further research and the development of novel anticancer therapies targeting the microtubule cytoskeleton.

References

- 1. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A quantitative analysis of tubulin-colchicine binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Exploring the Binding Kinetics of Allocolchicine to Tubulin: A Technical Guide

This guide provides an in-depth exploration of the binding kinetics of allocolchicine to tubulin, designed for researchers, scientists, and drug development professionals. It covers the core quantitative data, detailed experimental protocols, and the downstream effects of this molecular interaction.

Introduction

Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, is the fundamental component of microtubules. These dynamic cytoskeletal polymers are crucial for a myriad of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their biological roles.[1] This makes tubulin a prime target for anticancer therapies, as disrupting microtubule dynamics can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2]

This compound is a structural isomer of colchicine (B1669291), a well-known microtubule-destabilizing agent that binds to the β-subunit of the tubulin heterodimer.[3][4] Unlike colchicine, which has a tropone (B1200060) C ring, this compound possesses an aromatic ester C ring.[3] Despite this structural difference, this compound also interacts with the colchicine binding site on tubulin, inhibiting its polymerization.[2][3] Understanding the precise binding kinetics and thermodynamics of the this compound-tubulin interaction is critical for the rational design of novel, potent antimitotic agents with improved therapeutic profiles.

Quantitative Analysis of this compound-Tubulin Binding

The interaction between this compound and tubulin has been characterized using various biophysical techniques, yielding key kinetic and thermodynamic parameters. These values provide insight into the affinity, stability, and energetic forces driving the formation of the this compound-tubulin complex.

| Parameter | Value | Method | Reference |

| Association Constant (K_a) | 6.1 x 10⁵ M⁻¹ (at 37°C) | Fluorescence Titration | [3] |

| Dissociation Constant (K_d) | 8 µM (high-affinity site) | EPR Titration | [5] |

| Activation Energy (E_a) | 18.4 ± 1.5 kcal/mol | Kinetic Analysis | [3] |

| Thermodynamic Profile | Similar to colchicine, but binding is ~6 kJ/mol less exothermic than the analogue MTC. | Isothermal Microcalorimetry | [6] |

| Table 1. Quantitative binding parameters for the this compound-tubulin interaction. |

Experimental Protocols

Accurate determination of binding kinetics requires rigorous experimental design. The following sections detail the methodologies for key assays used to study the this compound-tubulin interaction.

Fluorescence Spectroscopy for Association Constant (K_a) Determination

Fluorescence spectroscopy is a sensitive method used to monitor the binding of a ligand to a protein in real-time.[7] The binding of this compound to tubulin results in a significant enhancement of this compound's intrinsic fluorescence, providing a direct measure of complex formation.[3]

Methodology:

-

Protein and Ligand Preparation:

-

Purified tubulin is prepared and stored in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to maintain its native conformation.[8]

-

A stock solution of this compound is prepared in a compatible solvent (e.g., DMSO) and its concentration is accurately determined spectrophotometrically.

-

-

Fluorescence Titration:

-

A fixed concentration of tubulin (e.g., 2-5 µM) is placed in a quartz cuvette.

-

Small aliquots of the this compound stock solution are incrementally added to the tubulin solution.

-

After each addition, the solution is allowed to equilibrate.

-

The fluorescence emission is recorded at the appropriate wavelength (e.g., excitation at 350 nm, emission scan from 400-500 nm), monitoring the increase in fluorescence intensity.

-

-

Data Analysis:

-

The change in fluorescence intensity is plotted against the molar ratio of this compound to tubulin.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the association constant (K_a).

-

Caption: Experimental workflow for fluorescence titration.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10] This includes the binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[9][10]

Methodology:

-

Sample Preparation:

-

Both the tubulin and this compound solutions must be prepared in identical, degassed buffer to minimize heats of dilution.[10]

-

The concentrations of both macromolecule and ligand must be accurately known.

-

-

ITC Experiment:

-

The sample cell is filled with the tubulin solution.

-

The injection syringe is filled with the this compound solution.

-

The system is allowed to thermally equilibrate.

-

A series of small, precisely measured injections of this compound are made into the tubulin solution.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data appears as a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm.

-

This isotherm is fitted to a binding model to determine K_a, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

Caption: Relationship of thermodynamic parameters in binding.

Mechanism of Action and Downstream Effects

The binding of this compound to the β-tubulin subunit at the intradimer interface stabilizes a curved conformation of the tubulin dimer, which is incompatible with its incorporation into the growing microtubule lattice.[11] This action has several profound downstream consequences for the cell.

-

Inhibition of Microtubule Polymerization: The primary effect is the suppression of microtubule dynamics. At high concentrations, this compound leads to a net depolymerization of microtubules.[2]

-

Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules essential for chromosome segregation, prevents cells from progressing through mitosis. This leads to an arrest in the G2/M phase of the cell cycle.[2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the ultimate basis for its anticancer activity.[2]

-

Anti-inflammatory Effects: Similar to colchicine, the disruption of the microtubule network can affect various inflammatory pathways, such as inflammasome activation and neutrophil migration, though this is a less explored aspect of this compound's activity.[12]

Caption: this compound's mechanism of action pathway.

Conclusion

This compound acts as a potent inhibitor of tubulin polymerization by binding to the colchicine site on the β-tubulin subunit. Its binding kinetics, characterized by high affinity and a significant activation energy barrier, are comparable to those of colchicine. The detailed experimental protocols provided herein serve as a guide for the precise characterization of this and similar ligand-tubulin interactions. A thorough understanding of these binding events at the molecular level is paramount for the development of next-generation microtubule-targeting agents for cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A thermodynamic study of the interaction of tubulin with colchicine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 11. pnas.org [pnas.org]

- 12. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]

Investigating the Structure-Activity Relationship of Allocolchicinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocolchicinoids, a class of compounds structurally related to colchicine (B1669291), have garnered significant interest in medicinal chemistry due to their potent antimitotic activity. Like colchicine, their primary mechanism of action involves the disruption of microtubule dynamics by binding to the colchicine-binding site on β-tubulin. This interference with microtubule function leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making them promising candidates for the development of anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of allocolchicinoids, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their cytotoxic effects.

Structure-Activity Relationship (SAR) of Allocolchicinoids

The core structure of allocolchicinoids consists of a trimethoxyphenyl ring (A-ring) and a tropone (B1200060) C-ring, similar to colchicine. However, modifications to the B-ring and substitutions on the A and C rings have profound effects on their biological activity.

A-Ring Modifications

The trimethoxyphenyl A-ring is a crucial pharmacophore for binding to the colchicine site on tubulin. Studies on various colchicinoids have consistently shown that the 3,4,5-trimethoxy substitution pattern is optimal for high affinity binding and potent cytotoxic activity. Alterations to this pattern generally lead to a decrease in activity.

B-Ring Modifications

The seven-membered B-ring of allocolchicinoids is a key area for structural modification to improve potency and drug-like properties. The introduction of different functional groups and the replacement of the B-ring with heterocyclic systems have been explored.

-

N-Acetyl Group: The N-acetyl group at the C7 position of the B-ring is important for activity. Modifications at this position, such as N-acylation with different substituents, can influence the compound's potency. For instance, acylation of the amino nitrogen on the B-ring has been shown to favor increased antitumor potency in some colchicine analogs.[1]

-

Heterocyclic Fused Rings: The synthesis of allocolchicinoids with heterocyclic rings fused to the B-ring has yielded compounds with potent tubulin polymerization inhibitory activity. For example, pyrazole-fused allocolchicinoids have demonstrated high activity against various cancer cell lines.[2]

C-Ring (Tropone) Modifications

The tropone C-ring is another critical element for the biological activity of allocolchicinoids. The relative positions of the methoxy (B1213986) and carbonyl groups are vital. Strong electron-withdrawing groups at the C-10 position of the tropone ring tend to abolish activity, while electron-releasing groups can slightly improve potency.[1]

Quantitative Data on Allocolchicinoid Activity

The following tables summarize the in vitro activity of various allocolchicinoid derivatives against different cancer cell lines and their inhibitory effects on tubulin polymerization. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or tubulin polymerization.

Table 1: Cytotoxicity of Allocolchicinoid Derivatives in Human Cancer Cell Lines (IC50, µM)

| Compound | Modification | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) | Reference |

| Allocolchicine | - | ND | ND | ND | ND | |

| Compound X | B-ring modification | Value | Value | Value | Value | [Ref] |

| Compound Y | C-ring substitution | Value | Value | Value | Value | [Ref] |

| Compound Z | A-ring analog | Value | Value | Value | Value | [Ref] |

ND: Not Determined. Data to be populated from further specific literature.

Table 2: Inhibition of Tubulin Polymerization by Allocolchicinoid Derivatives (IC50, µM)

| Compound | Modification | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| Colchicine | - | ~1-3 | [2] |

| This compound | - | ND | |

| NCME derivative | B-ring modification | Moderate inhibition | [2] |

| Pyrazole-fused analog | B-ring fusion | Potent inhibition | [2] |

ND: Not Determined. Data to be populated from further specific literature.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals for 30-60 minutes.

-

Plot the absorbance/fluorescence versus time to obtain polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Visualizations

Allocolchicinoids exert their cytotoxic effects primarily by inducing G2/M cell cycle arrest and apoptosis. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

G2/M Cell Cycle Arrest

Inhibition of tubulin polymerization by allocolchicinoids disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.

Apoptosis Signaling Pathway

Prolonged arrest at the G2/M phase can trigger the intrinsic pathway of apoptosis. This process involves the activation of pro-apoptotic proteins and caspases, ultimately leading to programmed cell death.

Conclusion

The structure-activity relationship of allocolchicinoids highlights the critical roles of the trimethoxyphenyl A-ring, the seven-membered B-ring, and the tropone C-ring in their potent antimitotic and cytotoxic activities. Modifications to these regions offer opportunities to develop novel analogs with improved therapeutic indices. The primary mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the subsequent induction of apoptosis through the intrinsic mitochondrial pathway. Further research focusing on the synthesis and evaluation of a diverse range of allocolchicinoid derivatives is crucial for the development of new and effective anticancer agents. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this field.

References

Allocolchicine as a potential inhibitor of tubulin polymerization.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and cell motility.[1] Their dynamic nature makes them a key target for anticancer drug development.[1] Allocolchicine, a structural isomer of colchicine (B1669291), has emerged as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[2][3] This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its biological effects by binding to the colchicine-binding site located at the interface between α- and β-tubulin subunits within the tubulin heterodimer.[1][5] Unlike colchicine, which has a tropone (B1200060) C ring, this compound possesses an aromatic ester in its C ring.[2] Despite this structural difference, this compound binds to tubulin with high affinity.[2][6] This binding induces a conformational change in the tubulin dimer, rendering it unable to polymerize into microtubules.[7] The this compound-tubulin complex can then incorporate into the growing ends of microtubules, effectively capping them and leading to their depolymerization.[8][9] This disruption of microtubule dynamics is the primary mechanism behind its potent antimitotic and cytotoxic effects.[1]

Quantitative Data on this compound and Related Compounds

The following tables summarize the quantitative data for this compound and its parent compound, colchicine, detailing their binding affinities to tubulin and their inhibitory effects on tubulin polymerization and cancer cell proliferation.

Table 1: Tubulin Binding and Polymerization Inhibition

| Compound | Binding Affinity (Kd) | Association Constant (Ka) | Tubulin Polymerization Inhibition (IC50) | Reference |

| This compound | 8 µM (high-affinity site) | 6.1 x 105 M-1 at 37°C | ~13.5 µM (for analogue G13) | [2][6][10] |

| Colchicine | - | ~3 x 106 M-1 | ~2.1 µM - 8.1 µM | [1][2][10] |

| Isocolchicine (B1215398) | ~400 µM (KI) | 5.5 x 103 M-1 at 23°C | ~1 mM | [11] |

Table 2: Antiproliferative Activity of Colchicine Site Inhibitors

| Compound | Cell Line | Antiproliferative Activity (IC50) | Reference |

| Colchicine Analogue (Compound 7) | A2780A (ovarian) | 17.2 ± 1.4 nM | [12] |

| Colchicine Analogue (Compound 7) | HeLaβIII (cervical) | 14.1 ± 0.8 nM | [12] |

| BPR0L075 | Various human cancer cell lines | - | [1] |

| CYT997 | Various human cancer cell lines | - | [1] |

| Analogue G13 | MDA-MB-231 (breast) | 0.65 µM - 0.90 µM | [10] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of this compound to inhibit the polymerization of purified tubulin by monitoring the increase in turbidity of the solution.[13][14]

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (100 mM)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Positive control (e.g., Colchicine)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare serial dilutions of this compound and control compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%.

-

In a pre-chilled 96-well plate, add the test compounds or vehicle control.

-

Add purified tubulin to each well to a final concentration of 3-4 mg/mL.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves. The IC50 value is determined by testing a range of this compound concentrations.[13]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.[15]

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 48 to 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.[15]

Immunofluorescence Staining of Microtubules

This cell-based assay visualizes the effect of this compound on the microtubule network within cells.[16]

Materials:

-

Cancer cell line (e.g., PC-3)

-

Glass coverslips

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary anti-tubulin antibody

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to attach.

-

Treat cells with this compound or vehicle control for a specified time.

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

-

Mount the coverslips and visualize the microtubule network using a fluorescence microscope.[15]

Signaling Pathways and Cellular Effects

Inhibition of tubulin polymerization by this compound triggers a cascade of downstream cellular events, culminating in apoptosis.

Cell Cycle Arrest

Disruption of the mitotic spindle, a structure composed of microtubules, activates the spindle assembly checkpoint. This leads to cell cycle arrest at the G2/M phase, preventing the cell from proceeding through mitosis with a defective spindle.[1][4]

This compound-induced G2/M cell cycle arrest.

Induction of Apoptosis

Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway. This involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, leading to programmed cell death.[17][18] Key players in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[17][18]

Intrinsic apoptotic pathway induced by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its well-defined mechanism of action, potent inhibition of tubulin polymerization, and ability to induce cell cycle arrest and apoptosis make it a compelling candidate for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogues. Further studies are warranted to fully elucidate its pharmacological profile and advance its clinical development.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic and kinetic features of this compound binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding to tubulin of an this compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocolchicine, a structural isomer of colchicine (B1669291), is a potent antimitotic agent that has garnered significant interest in cancer research and drug development. Like its parent compound, this compound's primary mechanism of action revolves around its interaction with tubulin, the fundamental protein subunit of microtubules. This guide provides a comprehensive technical overview of the primary biological targets of this compound in mammalian cells, detailing its interaction with tubulin, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.

The Primary Target: β-Tubulin at the Colchicine Binding Site

The principal biological target of this compound in mammalian cells is the β-subunit of the αβ-tubulin heterodimer. This compound binds to a specific pocket on β-tubulin known as the colchicine binding site. This interaction is non-covalent and reversible.[1] The binding of this compound to this site inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton.[2][3]

Microtubules are dynamic structures crucial for various cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and maintenance of cell shape.[3] By binding to tubulin, this compound disrupts microtubule dynamics, leading to a cascade of events that ultimately result in cell cycle arrest and apoptosis.[4][5]

Binding Affinity and Kinetics

The interaction of this compound with tubulin has been characterized by various biophysical techniques. The binding affinity is typically described by the dissociation constant (Kd) and the inhibition constant (Ki).

| Parameter | Value | Species/System | Reference |

| Dissociation Constant (Kd) | 8 µM (high-affinity site) | Bovine brain tubulin | [6] |

| >50 µM (low-affinity site(s)) | Bovine brain tubulin | [6] | |

| Association Constant (Ka) | 6.1 x 10⁵ M⁻¹ (at 37°C) | Bovine brain tubulin | [7] |

| Inhibition Constant (Ki) | 2.1 x 10⁶ M⁻¹ | Microtubule polymerization | [8] |

Table 1: Quantitative data for the binding of this compound to tubulin.

Downstream Cellular Effects of this compound Targeting Tubulin

The disruption of microtubule dynamics by this compound triggers several downstream cellular events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

The formation of a functional mitotic spindle, composed of microtubules, is a prerequisite for the segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound prevents the assembly of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[9][10] Prolonged arrest at this phase ultimately triggers the apoptotic machinery.

Induction of Apoptosis

The sustained mitotic arrest induced by this compound is a potent trigger for apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway. Key events in this compound-induced apoptosis include:

-

Activation of Caspases: A cascade of cysteine-aspartic proteases (caspases) is activated, leading to the execution of the apoptotic program.

-

Regulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, favoring apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Activation of p53: In some cellular contexts, the tumor suppressor protein p53 is activated in response to microtubule disruption, contributing to the apoptotic response.[4]

Signaling Pathways Modulated by this compound

The cellular response to this compound-mediated tubulin disruption involves the modulation of several key signaling pathways.

Mitotic Arrest and Apoptosis Signaling Pathway

Caption: this compound-induced signaling pathway leading to apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Temperature-controlled microplate spectrophotometer

Procedure:

-

On ice, prepare a solution of purified tubulin in General Tubulin Buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin/GTP solution into pre-warmed (37°C) microplate wells.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Analyze the data by plotting absorbance versus time to generate polymerization curves. The IC50 value can be determined by testing a range of this compound concentrations.[11]

Immunofluorescence Staining of Cellular Microtubules

This cell-based assay visualizes the effect of this compound on the microtubule network within mammalian cells.

Principle: Cells are treated with this compound, and the microtubule network is then stained using an anti-tubulin antibody and a fluorescently labeled secondary antibody for visualization by fluorescence microscopy.

Materials:

-

Adherent mammalian cells (e.g., HeLa, MCF-7)

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

Glass coverslips

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α- or β-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.[12][13]

Experimental Workflow Visualization

Caption: A general experimental workflow for studying this compound's effects.

Conclusion

The primary biological target of this compound in mammalian cells is unequivocally β-tubulin. Its binding to the colchicine site disrupts microtubule polymerization, a fundamental cellular process. This initial interaction triggers a cascade of downstream events, most notably cell cycle arrest at the G2/M phase and the induction of apoptosis. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of this compound and its analogs as potential therapeutic agents, particularly in the context of oncology. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. A quantitative analysis of tubulin-colchicine binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]